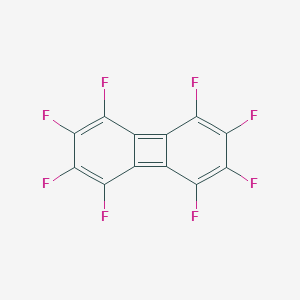

Octafluorobiphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octafluorobiphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKQSUKECBDFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379720 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-92-7 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octafluorobiphenylene and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the chemistry of electron-deficient aromatic systems like octafluorobiphenylene. The high electronegativity of the fluorine atoms activates the biphenylene (B1199973) core, making it susceptible to attack by nucleophiles. This process typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

While the direct synthesis of the parent this compound is often accomplished via high-temperature pyrolysis of compounds like tetrafluorophthalic anhydride (B1165640), SNAr strategies are critical for creating functionalized derivatives, often starting from the related perfluorinated precursor, decafluorobiphenyl (B1670000).

In this approach, decafluorobiphenyl serves as a scaffold. Nucleophiles can replace one or more fluorine atoms to introduce new functional groups. The pentafluorophenyl groups in decafluorobiphenyl are highly activated towards SNAr, with substitution generally occurring at the para-position due to electronic effects. While this functionalization does not form the biphenylene core itself—a subsequent reductive cyclization step would be required—it is a key method for producing the necessary substituted biphenyl (B1667301) precursors.

More directly, the pre-formed this compound core can be functionalized using SNAr. For instance, reaction of this compound with sodium methoxide (B1231860) results in the displacement of fluorine to yield methoxy-substituted derivatives. masterorganicchemistry.com

| Precursor/Substrate | Reagent | Product(s) | Reference |

| This compound | Sodium Methoxide | Mono- and polymethoxypoly-fluorobiphenylenes | masterorganicchemistry.com |

| This compound | Potassium Hydroxide (B78521) | Heptafluoro-1-hydroxybiphenylene & Heptafluoro-2-hydroxybiphenylene | masterorganicchemistry.com |

This table summarizes SNAr reactions on the this compound core.

Organolithium reagents are potent nucleophiles capable of displacing fluoride (B91410) ions from perfluoroaromatic rings. Due to the highly polarized nature of the C-Li bond, these reagents behave as strong carbanion sources. wikipedia.orgyoutube.com Their reaction with perfluorinated aromatics provides a direct route to carbon-carbon bond formation.

While specific studies on this compound are limited, the reaction of organolithium compounds with analogous perfluoroaryl species, such as potassium pentafluorophenyltrifluoroborate (K[C₆F₅BF₃]), serves as an excellent model. In these reactions, reagents like methyl-, butyl-, and phenyllithium (B1222949) displace fluorine atoms, primarily at the para position, to yield new substituted fluoroaromatic compounds. nih.gov The ortho-substituted product can also be formed, particularly with phenyllithium, due to coordination effects involving the lithium cation. nih.gov

| Perfluoroaryl Substrate (Analogue) | Organolithium Reagent | Major Product(s) | Reference |

| M[C₆F₅BF₃] | Methyllithium (MeLi) | M[4-MeC₆F₄BF₃] | nih.gov |

| M[C₆F₅BF₃] | n-Butyllithium (BuLi) | M[4-BuC₆F₄BF₃] | nih.gov |

| M[C₆F₅BF₃] | Phenyllithium (PhLi) | M[4-PhC₆F₄BF₃] and M[2-PhC₆F₄BF₃] (~1:1 ratio) | nih.gov |

This table presents representative fluorine displacement reactions mediated by organolithium reagents on a model perfluoroaromatic system.

Organotin compounds are typically less reactive as direct nucleophiles for fluorine displacement. Their primary role in this context is in transmetalation reactions, particularly lithium-tin exchange, to generate the more reactive organolithium species in situ. wikipedia.org

Controlling the position of substitution on the this compound ring is a significant synthetic challenge. The molecule presents two distinct electronic environments for nucleophilic attack: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).

Research has shown that SNAr reactions on this compound can lead to mixtures of isomers. For example, treatment with potassium hydroxide followed by methylation yields both heptafluoro-1-methoxybiphenylene (α-substitution) and heptafluoro-2-methoxybiphenylene (β-substitution). masterorganicchemistry.com The formation of both products indicates that the electronic differences between the two positions are subtle enough to allow for competitive attack. The precise ratio of these isomers can be influenced by reaction conditions, but their separation often requires careful chromatographic techniques. This inherent reactivity highlights the challenges in achieving complete regioselectivity in the functionalization of the this compound core. masterorganicchemistry.com

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for incorporating the this compound unit into larger, electronically active systems like π-conjugated polymers. These methods leverage C-H bond activation to create complex architectures in an atom-economical fashion.

Cross-dehydrogenative coupling (CDC) is a modern synthetic strategy that forms C-C bonds through the activation of two different C-H bonds, avoiding the need to pre-functionalize the monomers with halides or organometallic groups.

The polycondensation of this compound with thiophene (B33073) analogues via a Pd-catalyzed CDC reaction has been successfully demonstrated. youtube.comyoutube.com This synthetic protocol provides direct access to alternating donor-acceptor type π-conjugated polymers. The use of a base, such as potassium carbonate (K₂CO₃), is crucial as it promotes the desired cross-coupling pathway while suppressing unwanted homo-coupling side reactions. youtube.comyoutube.com Furthermore, these reactions can be performed using oxygen as a terminal oxidant, which reduces the loading of more expensive silver-based oxidants. youtube.comyoutube.com

| Monomer 1 | Monomer 2 | Catalyst System | Polymer Properties | Reference |

| This compound | 3,4-Ethylenedioxythiophene | Pd(OAc)₂ / Ag₂CO₃ / K₂CO₃ | Mₙ = 12.0 kDa, PDI = 2.1 | youtube.com |

| This compound | 3,3'-Didodecyl-2,2'-bithiophene | Pd(OAc)₂ / Ag₂CO₃ / K₂CO₃ | Mₙ = 11.2 kDa, PDI = 1.9 | youtube.com |

This table details the synthesis of conjugated polymers containing this compound via Pd-catalyzed CDC.

Direct Arylation Polycondensation (DArP) is another efficient polymerization technique that pairs a monomer with C-H bonds (like this compound) with another monomer bearing C-Halogen bonds. This method circumvents the need to prepare organometallic reagents, reducing synthetic steps and waste. libretexts.org

Nonstoichiometric DArP of this compound with an excess of a diiodo-comonomer, such as 2,7-diiodo-9,9-dioctyl-9H-fluorene, has been developed. wikipedia.orgnih.gov A Pd/Ag dual-catalyst system operating under biphasic water/2-methyltetrahydrofuran conditions enables the reaction to proceed under mild conditions. wikipedia.orgnih.gov This methodology produces high molecular weight π-conjugated polymers with well-defined terminal this compound units at both ends, offering precise control over the polymer structure. wikipedia.orgnih.gov The strong electron-withdrawing nature of the this compound unit results in polymers with low-lying HOMO energy levels, a desirable property for various electronic applications. libretexts.org

| C-H Monomer | C-I Monomer | Catalyst System | Polymer Properties | Reference |

| This compound | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | Pd(OAc)₂ / Ag₂O / Pivalic Acid | Mₙ = 28.0 kDa, PDI = 2.0 | wikipedia.orgnih.gov |

This table summarizes the synthesis of a π-conjugated polymer via nonstoichiometric direct arylation polycondensation.

Copper-Catalyzed Aerobic Oxidative Coupling Routes

Copper-catalyzed aerobic oxidative coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While direct copper-catalyzed aerobic oxidative coupling of two perfluoroaryl C-H bonds to form a biphenylene system is not extensively documented, the principles of this methodology can be applied to the synthesis of the this compound core from suitable precursors. This approach typically involves the use of a copper catalyst, often in the presence of a ligand, and molecular oxygen as the terminal oxidant. researchgate.net

The mechanism of such reactions is thought to proceed through a copper(I)/copper(II) or copper(II)/copper(III) catalytic cycle. In the context of synthesizing a biphenylene, a plausible pathway would involve the intramolecular coupling of a pre-functionalized biphenyl precursor. For instance, a 2,2'-dihalo-octafluorobiphenyl could potentially undergo a copper-catalyzed intramolecular coupling.

Table 1: Hypothetical Copper-Catalyzed Aerobic Oxidative Coupling for this compound Synthesis

| Precursor | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Product |

| 2,2'-Diiodooctafluorobiphenyl | CuI | 1,10-Phenanthroline | O₂ (Air) | DMF | 100-140 | This compound |

| 2,2'-Dibromooctafluorobiphenyl | CuBr | TMEDA | O₂ (Air) | NMP | 120-160 | This compound |

This table presents a hypothetical application of the copper-catalyzed aerobic oxidative coupling methodology to the synthesis of this compound. Specific reaction conditions would require experimental optimization.

The choice of copper salt, ligand, solvent, and temperature are crucial parameters that would need to be optimized to achieve a successful cyclization. The high electrophilicity of the perfluorinated aromatic rings might necessitate milder reaction conditions compared to their non-fluorinated counterparts to avoid side reactions.

Oxidative Transformation of Precursors to this compound-Containing Ketones

The introduction of a carbonyl group into the this compound framework to form ketones opens up avenues for further functionalization and the synthesis of more complex molecular architectures. One potential strategy for the synthesis of this compound-containing ketones involves the oxidative cyclization of a suitably substituted biphenyl precursor.

A plausible approach would be the reaction of a 2,2'-dilithiooctafluorobiphenyl species with an appropriate electrophile, followed by an oxidative workup. For instance, reaction with carbon dioxide could lead to a dicarboxylic acid, which could then be cyclized to a ketone under acidic conditions.

Alternatively, a direct oxidative cyclization of a precursor such as 2-formyl-2'-lithiooctafluorobiphenyl could be envisioned. While specific examples for this compound are scarce, analogous transformations have been reported for other aromatic systems. researchgate.net

Table 2: Potential Oxidative Routes to this compound Ketones

| Precursor | Reagents | Intermediate | Product |

| 2,2'-Dilithiooctafluorobiphenyl | 1. CO₂; 2. H⁺ | This compound-2,2'-dicarboxylic acid | Octafluorofluorenone |

| 2-Formyl-2'-lithiooctafluorobiphenyl | Oxidizing Agent (e.g., KMnO₄) | - | Octafluorofluorenone |

This table outlines potential synthetic pathways. The feasibility and specific conditions for these transformations would need to be experimentally verified.

Formation of Bifunctional and Polysubstituted this compound Compounds

The synthesis of bifunctional and polysubstituted this compound derivatives is essential for tuning the material's properties and for its integration into larger molecular systems. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity can be harnessed to introduce a variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr):

By reacting this compound with bifunctional nucleophiles, it is possible to introduce two functional groups in a single step. For example, reaction with ethylenediamine (B42938) would lead to the formation of a diamino-substituted derivative. The regioselectivity of the substitution would be influenced by the electronic properties of the biphenylene core.

Directed Ortho-Metalation (DoM):

Another powerful strategy for the controlled introduction of multiple substituents is directed ortho-metalation (DoM). unblog.frbaranlab.org This method involves the use of a directing group to selectively deprotonate a specific ortho-position with a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups. By choosing a directing group that can be later removed or transformed, this methodology allows for the synthesis of precisely substituted this compound derivatives.

For instance, starting with a monosubstituted this compound derivative bearing a directing group such as a carboxylic acid or an amide, it would be possible to sequentially introduce substituents at specific positions around the aromatic core.

Table 3: Strategies for the Synthesis of Polysubstituted this compound Derivatives

| Strategy | Reagents | Intermediate | Product |

| Nucleophilic Aromatic Substitution | H₂N(CH₂)₂NH₂ | Diamine adduct | Diamino-hexafluorobiphenylene |

| Directed Ortho-Metalation | 1. LDA/THF; 2. Electrophile (E⁺) | Lithiated this compound | Substituted this compound |

This table provides a conceptual framework for the synthesis of functionalized this compound compounds.

The development of synthetic routes to bifunctional and polysubstituted octafluorobiphenylenes is an active area of research, with the potential to unlock new materials with tailored electronic and physical properties.

Reactivity and Reaction Mechanisms of Octafluorobiphenylene Containing Compounds

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Perfluorinated Biphenyl (B1667301)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of polyfluoroarene chemistry and provides a primary route for the functionalization of perfluorinated biphenyls like decafluorobiphenyl (B1670000), a close structural and electronic analog of octafluorobiphenylene. mdpi.commdpi.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups and less electron-deficient rings. nih.gov

In the context of highly fluorinated systems like perfluorinated biphenyl, the stepwise pathway is prevalent. The process is initiated by the attack of a nucleophile on one of the electron-poor carbon atoms of the aromatic ring. This attack is facilitated by the strong electron-withdrawing effect of the fluorine atoms, which lowers the electron density of the arene core. mdpi.com The nucleophilic attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov In the final step, a fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. mdpi.com Due to the activating effect of the perfluorophenyl group, substitution on decafluorobiphenyl typically occurs at the para-position (C-4 and C-4') of the biphenyl system. mdpi.com

The rate and regioselectivity of SNAr reactions on perfluorinated biphenyls are significantly influenced by the nature of both the nucleophile and any existing substituents on the aromatic rings.

Activating Groups: Electron-withdrawing groups further enhance the electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack. Conversely, electron-donating groups can deactivate the ring. A study on pentafluorophenyl thioethers demonstrated that a thiophenoxide substituent has a general activating effect on the ring towards nucleophilic attack. This is attributed to the stabilization of the negative charge in the Meisenheimer intermediate through the vacant d-orbitals of the sulfur atom. The reactivity sequence was found to be p-ClC₆H₄SC₆F₅ > PhSC₆F₅ > p-MeC₆H₄SC₆F₅ > MeSC₆F₅ > C₆F₅H, indicating that electron-withdrawing substituents on the phenylthio group further enhance the reaction rate.

Nucleophile Structure: The structure and reactivity of the nucleophile play a critical role. A wide range of nucleophiles, including alcohols, amines, and organometallic reagents, have been employed in the SNAr of polyfluoroarenes. mdpi.com For instance, the reaction of decafluorobiphenyl with phenothiazine (B1677639) in the presence of a mild base yields the mono-substituted product. mdpi.com Bifunctional reagents like p-C₆F₄(SiMe₃)₂ can react with decafluorobiphenyl to provide disubstituted products, demonstrating how the nucleophile's structure dictates the final product architecture. acs.org The use of organosilane compounds in the presence of a fluoride salt has also proven successful, proceeding with a catalytic amount of the fluoride anion. mdpi.com

The table below summarizes the effect of different nucleophiles on the substitution of decafluorobiphenyl.

| Nucleophile | Reagent(s) | Product Type | Yield | Reference |

| Phenothiazine | K₃PO₄, MeCN | Mono-substituted | 51% | mdpi.com |

| p-C₆F₄(SiMe₃)₂ | KHF₂, DMF | Di-substituted | - | acs.org |

| Diphenols | K₂CO₃ | Perfluorinated polymers | - | mdpi.com |

Kinetic studies provide quantitative insight into the reaction mechanisms and the factors influencing reaction rates. Early studies on the reactions of polyfluoroarenes with various nucleophiles established the powerful activating effect of fluorine atoms. For example, a kinetic study of the reactions of compounds like C₆F₅H and C₆F₅SMe with ethoxide and thiophenoxide in ethanol (B145695) demonstrated a significant activating effect of the SMe group towards nucleophilic attack on the ring.

The rates of displacement of fluorine from polychloropolyfluorobenzene derivatives by sodium methoxide (B1231860) in methanol (B129727) have been studied, showing a dependence on halogen substituent effects similar to that found in other aromatic nucleophilic displacement reactions. rsc.org Such studies allow for the prediction of rates and orientations of displacement in polyhalogenobenzene derivatives. rsc.org Kinetic isotope effect (KIE) studies have been particularly instrumental in distinguishing between stepwise and concerted SNAr mechanisms. nih.gov For substitutions on aryl rings, stepwise mechanisms are generally predicted only when a strongly electron-withdrawing substituent (like a nitro group) is present and fluoride is the nucleophile or leaving group. nih.gov

The following table presents kinetic data for the reaction of pentafluorophenyl-compounds with sodium ethoxide in ethanol, illustrating the influence of the para-substituent.

| Compound | 10³k₂ (l. mole⁻¹ sec.⁻¹) at 50.0° | E (kcal. mole⁻¹) | log PZ |

| C₆F₅H | 0.057 | 23.5 | 12.0 |

| C₆F₅SMe | 6.8 | 20.0 | 11.8 |

| C₆F₅SC₆H₅ | 10.4 | 19.3 | 11.5 |

| C₆F₅SC₆H₄Cl-p | 13.5 | 19.2 | 11.5 |

| C₆F₅SC₆H₄Me-p | 8.8 | 19.2 | 11.4 |

| Data adapted from Birchall, J. M., et al. (1965). |

Catalytic Mechanisms in Polymerization Reactions

This compound and its derivatives are valuable monomers for the synthesis of high-performance fluorinated polymers. Palladium-catalyzed cross-coupling reactions are particularly important for constructing the polymer backbone.

Direct Arylation Polycondensation (DArP) is an efficient method for synthesizing conjugated polymers, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille coupling. In the context of fluorinated monomers, Pd/C-catalyzed DArP of 1,2,4,5-tetrafluorobenzene (B1209435) with 2,7-dibromo-9,9-dioctylfluorene has been shown to produce alternating copolymers. researchgate.net

The mechanism of DArP often involves a concerted metalation-deprotonation (CMD) pathway. Theoretical studies on the Pd-catalyzed C-H arylation of polyfluoroarenes suggest that a Pd(Ar-rich)(Ar-poor) complex is generated selectively, which then undergoes reductive elimination to form the desired biaryl product. uni-ulm.de The presence of an electron-rich aryl ligand on the Pd(II) intermediate is predicted to lower the energy barrier for the CMD process with the fluoroarene C-H bond. uni-ulm.de In polymerization, an intramolecular catalyst transfer process can occur, where after the initial coupling step, the palladium catalyst moves along the growing polymer chain to the next reactive C-H bond, facilitating chain-growth polymerization. This leads to polymers with controlled molecular weights and low dispersity.

The efficiency and selectivity of cross-coupling reactions involving perfluorinated biphenyls are highly dependent on the choice of catalyst, ligands, bases, additives, and oxidants.

Oxidants: In many cross-coupling reactions, an oxidant is required to facilitate the catalytic cycle, particularly in oxidative C-H arylation processes. For instance, in the Pd-catalyzed oxidative C-H arylation of polyfluoroarenes with aryl pinacol (B44631) boronates, a synergistic combination of Pd(OAc)₂ and Ag₂O is effective. uni-ulm.de The silver oxide (Ag₂O) likely assists in the transmetalation step and re-oxidizes the palladium catalyst to its active state. uni-ulm.de Dichloro-dicyano-quinone (DDQ) has been used as an oxidant in the copper-catalyzed oxidative cross-coupling of polyfluorophenylboronate esters with terminal alkynes, where it is believed to regenerate the active catalyst. researchgate.net

Additives: Additives can play multiple roles, such as enhancing catalyst solubility, promoting transmetalation, or preventing side reactions. In Pd/C-catalyzed direct arylation polycondensation, the addition of 1-adamantane carboxylic acid as an additive improved the reaction efficiency. researchgate.net In Negishi cross-couplings, bromide salt additives were found to promote the reaction, suggesting that a higher-order zincate is the active transmetalating agent. rsc.org Weak bases like potassium acetate (B1210297) (KOAc) are often used, and their presence can be crucial for the C-H activation step without the need for additional acid additives. rsc.org The choice of solvent is also critical; strongly coordinating solvents like DMF can enhance reactivity by increasing the solubility of salts and coordinating with metal centers. uni-ulm.de

Reactivity in Supramolecular Self-Assembly

The unique electronic properties of this compound, specifically the electron-deficient perfluorinated rings and the resulting quadrupole moment, drive its participation in supramolecular self-assembly. These assemblies are ordered structures formed through spontaneous organization directed by non-covalent interactions. hw.ac.uk

The perfluorinated aromatic core of this compound can engage in specific anion−π interactions, where the electron-poor π-system interacts favorably with anions. acs.org Furthermore, π-π stacking interactions between the electron-deficient rings of this compound and electron-rich aromatic systems are a significant driving force for self-assembly. These interactions are often orthogonal to hydrogen bonding, allowing for the construction of complex, hierarchical structures.

Derivatives of decafluorobiphenyl and octafluoronaphthalene (B166452) have been explored as building blocks for materials that self-assemble. acs.org For example, perfluoroterphenyl derivatives have been synthesized and studied for their potential to form self-assembled structures for use in organic electronics. acs.org The self-assembly process can be influenced by factors such as solvent polarity and the concentration of the building blocks. nih.gov By modifying the this compound core with specific functional groups, its self-assembly behavior can be precisely controlled to form nano- or microstructures with desired morphologies, such as nanospheres or nanofibers, for applications in catalysis or materials science. mdpi.com

Ligand Substitution Mechanisms in Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from metal ions and organic ligands. nih.govnih.gov The process relies on the formation of reversible, directional coordination bonds, allowing for thermodynamic control over the final structure. nih.gov The mechanism of these assembly processes is fundamentally governed by ligand substitution at the metal center.

Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D) or associative (A). nih.govnih.gov

Dissociative (D) Mechanism: This is a two-step process where the departing ligand leaves first, generating a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. The rate is primarily dependent on the breaking of the metal-departing ligand bond.

Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, followed by the departure of the leaving group. The rate is influenced by the ability of the metal to accommodate an additional ligand.

While the use of perfluorinated organic molecules as ligands in coordination chemistry is an active area of research, specific studies detailing the use of this compound itself as a ligand in coordination-driven self-assembly are not extensively documented in publicly available literature. The strong electron-withdrawing nature of the this compound core would be expected to significantly modulate the donor properties of any coordinating groups attached to it, thereby influencing the kinetics and thermodynamics of ligand substitution at a metal center. This modulation would affect the lability of the coordination bonds and, consequently, the error-correction and self-assembly dynamics of the system. nih.gov

Halogen Bonding Interactions in Cocrystallization Processes

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. oup.com The strength of this interaction can be tuned and is significantly enhanced when the halogen atom is bonded to an electron-withdrawing group. oup.comnih.gov Perfluorinated aromatic systems are therefore excellent scaffolds for potent halogen bond donors. The fluorine atoms inductively withdraw electron density, increasing the size and positive electrostatic potential of the σ-hole on a covalently bonded halogen (e.g., iodine or bromine), making it a more effective donor. oup.com

The table below presents representative data for halogen bond interactions in cocrystals formed with the related perfluoroaromatic donor, 1,4-diiodotetrafluorobenzene (B1199613) (tfib), illustrating the typical geometries and bond lengths of such interactions. These values demonstrate the strength and directionality characteristic of halogen bonds involving perfluorinated scaffolds.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| 1,4-diiodotetrafluorobenzene | Pyrazinamide | I···N | 2.82 - 2.85 | 170 - 176 |

| 1,4-diiodotetrafluorobenzene | Lidocaine | I···O | 2.88 | 174 |

| 1,4-diiodotetrafluorobenzene | Pentoxifylline | I···N | 2.88 | 172 |

| 1,4-diiodotetrafluorobenzene | Pentoxifylline | I···O | 2.93 | 171 |

Data derived from studies on cocrystals of 1,4-diiodotetrafluorobenzene, a structural analog used to illustrate typical halogen bond parameters. rsc.org

C-F Bond Activation and Functionalization

The high density of strongly electron-withdrawing fluorine atoms makes the C-F bond in this compound exceptionally strong, yet it also activates the aromatic rings towards nucleophilic attack. This reactivity is a cornerstone of polyfluoroaromatic chemistry and represents the primary pathway for the functionalization of this compound. mdpi.comresearchgate.net

The principal mechanism for this transformation is nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination process, a nucleophile attacks one of the electron-deficient carbon atoms of the biphenylene (B1199973) core. This attack breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically faster step, a fluoride ion is eliminated, restoring the aromaticity and yielding the substituted product.

Research has demonstrated the successful functionalization of this compound via this SNAr pathway. rsc.org The pyrolysis of tetrafluorophthalic anhydride (B1165640) yields this compound, which can then be functionalized by strong nucleophiles. For instance, reaction with sodium methoxide leads to a mixture of mono- and polymethoxylated products. A more controlled reaction with potassium hydroxide (B78521), followed by treatment with diazomethane, allows for the isolation of specific isomers: heptafluoro-1-methoxybiphenylene and heptafluoro-2-methoxybiphenylene. rsc.org This regioselectivity highlights the influence of the strained four-membered ring on the electronic properties and reactivity of the adjacent aromatic carbons.

The table below summarizes the documented C-F bond functionalization reactions performed on this compound.

| Reactant | Reagents | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | 1. KOH 2. CH₂N₂ | Heptafluoro-1-methoxybiphenylene and Heptafluoro-2-methoxybiphenylene | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | NaOMe | Mixture of mono- and polymethoxypolyfluorobiphenylenes | Nucleophilic Aromatic Substitution (SNAr) |

Data sourced from J. Chem. Soc. C, 1971, 341-345. rsc.org

Beyond SNAr, other C-F activation methods common for polyfluoroarenes, such as transition-metal-catalyzed cross-coupling and reductive defluorination, represent potential but as-yet unexplored routes for the further functionalization of the this compound scaffold. mdpi.comresearchgate.net

Theoretical and Computational Studies of Octafluorobiphenylene Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for the study of molecules like octafluorobiphenylene. arxiv.orgrsc.org DFT calculations focus on the electron density to determine the electronic structure and energy of a system. arxiv.org

Geometry Optimization and Conformational Analysis

A fundamental step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. rsc.orgnih.gov For this compound, this process would involve calculating the forces on each atom and adjusting their positions to find a minimum on the potential energy surface. nih.gov This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for biphenylene (B1199973) systems due to the possibility of twisting around the bond connecting the two aromatic rings. In the case of this compound, DFT calculations would explore the rotational energy barrier between planar and non-planar conformations. The planarity of the molecule is a critical factor influencing its electronic and photophysical properties.

Table 1: Representative Data from DFT Geometry Optimization of a Fluorinated Biphenyl (B1667301) System (Note: This is a hypothetical table to illustrate the type of data that would be generated for this compound.)

| Parameter | Calculated Value |

|---|---|

| C-C (inter-ring) bond length | 1.49 Å |

| Average C-C (intra-ring) bond length | 1.40 Å |

| Average C-F bond length | 1.35 Å |

| Dihedral Angle (ring-to-ring) | 45° |

Electronic Structure Investigations: HOMO Levels and Band Gaps

The electronic structure of a molecule governs its reactivity and optical properties. nih.gov DFT is employed to calculate the energies of the molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter. researchgate.net A smaller band gap generally indicates that the molecule can be more easily excited, which has implications for its potential use in electronic devices. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted biphenylene. semanticscholar.org

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.orgucsb.edu Analysis of the spatial distribution of the HOMO and LUMO in this compound would provide insights into its reactive sites. youtube.comlibretexts.org

For instance, the locations of the largest lobes of the HOMO would indicate the most likely sites for electrophilic attack, while the largest lobes of the LUMO would suggest the most probable sites for nucleophilic attack. ucsb.edu In this compound, it is anticipated that the fluorine substitution would significantly influence the shape and localization of these frontier orbitals.

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

There is a lack of specific Noncovalent Interaction (NCI) analysis for this compound in the current body of scientific literature. NCI analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are crucial in understanding the supramolecular chemistry of molecules. While studies on other fluorinated aromatic compounds have utilized this method to understand their crystal packing and intermolecular interactions, no such analysis has been reported for this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Supramolecular Systems

Specific Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations for supramolecular systems involving this compound are not found in the reviewed literature. MM and MD simulations are powerful computational techniques for studying the structure, dynamics, and thermodynamics of large molecular assemblies. These methods are instrumental in predicting the self-assembly behavior and macroscopic properties of materials. The application of these simulation techniques to understand the formation and behavior of supramolecular structures of this compound remains an unexplored area of research.

Prediction and Interpretation of Spectroscopic Signatures

While general computational methods exist for the prediction of spectroscopic signatures of fluorinated aromatic compounds, specific and detailed studies for this compound are not available. Computational quantum mechanical methods are frequently used to calculate various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict 1H, 13C, and 19F NMR chemical shifts, providing valuable information for structural elucidation. However, no specific computational studies detailing the predicted NMR spectra of this compound have been published.

Vibrational Spectroscopy (IR and Raman): Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. Such theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. At present, there are no published computational studies presenting the predicted vibrational spectra of this compound.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules, which provides insights into their electronic structure and optical properties. A computational investigation of the UV-Vis spectrum of this compound has not been reported in the literature.

In one available study, the synthesis of this compound is mentioned, and it is noted that a crystal for diffraction studies was grown from hexane. However, this work does not provide any of the requested theoretical or computational data.

Applications of Octafluorobiphenylene in Advanced Functional Materials

Conjugated Polymers for Optoelectronic Devices

The incorporation of octafluorobiphenylene into π-conjugated polymer systems has been explored as a strategy to create materials with tailored properties for electronic devices. A significant approach involves the synthesis of alternating copolymers where the electron-withdrawing this compound unit is paired with an electron-donating unit. This donor-acceptor (D-A) architecture is a cornerstone for tuning the material's electronic band gap and emission characteristics.

One notable synthesis route is the Palladium-catalyzed cross-dehydrogenative-coupling reaction, which allows for the direct polycondensation of this compound with other monomers, such as thiophene (B33073) analogues, without the need for pre-functionalizing the starting materials. rsc.org This method provides a straightforward pathway to producing alternating π-conjugated polymers containing the this compound moiety. rsc.org

Conjugated polymers containing the this compound unit have been successfully evaluated as the emitting material in organic light-emitting diodes (OLEDs). rsc.org In a specific example, a polymer composed of alternating this compound and bithiophene units, Poly(4,4''-dioctyl-2,2':5',2''-terthiophene-alt-2,2',3,3',5,5',6,6'-octafluorobiphenyl), was used as the emissive layer in a multilayer OLED device.

The device, with a structure of ITO/PEDOT:PSS/emissive polymer/TPBi/LiF/Al, exhibited sky-blue electroluminescence originating from the polymer layer. The emission spectrum peaked at a wavelength of 488 nm. Research findings indicate that this polymer demonstrates the potential for use in OLED applications, achieving a maximum external quantum efficiency (EQE) of 0.65%. rsc.org

Table 1: Performance Characteristics of an OLED with an this compound-based Polymer Emissive Layer

| Parameter | Value |

|---|---|

| Peak Emission Wavelength (λ_em) | 488 nm |

| Maximum Luminance | 210 cd/m² |

| Maximum Current Efficiency | 0.73 cd/A |

| Maximum Power Efficiency | 0.25 lm/W |

| Maximum External Quantum Efficiency (EQE) | 0.65% |

Data sourced from Aoki et al., 2018. rsc.org

The electronic properties of polymers containing this compound can be tuned through the principles of donor-acceptor design. The this compound unit acts as a strong electron acceptor due to the high electronegativity of the fluorine atoms. When copolymerized with an electron-donating monomer like bithiophene, the resulting D-A polymer has distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This arrangement influences the polymer's band gap and its behavior as a semiconductor. For the polymer Poly(4,4''-dioctyl-2,2':5',2''-terthiophene-alt-2,2',3,3',5,5',6,6'-octafluorobiphenyl), the HOMO energy level was determined to be -5.70 eV and the LUMO energy level was -2.71 eV. The optical band gap, calculated from the absorption edge of the polymer film, was found to be 2.54 eV. These properties are critical for its function as an emissive material in an OLED, as the energy levels determine the efficiency of charge injection and recombination. rsc.org

Supramolecular Chemistry and Molecular Recognition

Formation of Supramolecular Polymers via Halogen Bonding

The formation of supramolecular polymers through halogen bonding is a rapidly advancing field in materials science. researchgate.netrsc.org Halogen bonding, a noncovalent interaction between a halogen atom with an electrophilic region (a σ-hole) and a Lewis base, offers a powerful tool for the directional assembly of molecular building blocks into well-defined polymeric structures. researchgate.netnih.gov The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them highly suitable for the construction of robust and ordered supramolecular architectures. rsc.org

While direct research on the application of this compound in the formation of supramolecular polymers via halogen bonding is not extensively documented in the available literature, its highly fluorinated structure suggests significant potential in this area. The fluorine atoms in this compound can activate the iodine or bromine atoms substituted on the biphenylene (B1199973) core, enhancing their ability to act as potent halogen bond donors. This enhanced donor capacity is crucial for the formation of strong and stable linkages with halogen bond acceptors, a prerequisite for the creation of high-molecular-weight supramolecular polymers.

The rigid and planar structure of the biphenylene core can impart conformational stability and order to the resulting supramolecular polymer chains. This can lead to materials with interesting liquid crystalline or crystalline properties. Furthermore, the hydrophobic nature of the perfluorinated aromatic system can be exploited in the design of supramolecular polymers that self-assemble in specific solvents or at interfaces.

Hypothetical Design of Supramolecular Polymers with this compound:

| Monomer Component A (Halogen Bond Donor) | Monomer Component B (Halogen Bond Acceptor) | Resulting Supramolecular Polymer Architecture | Potential Properties |

| Diiodo-octafluorobiphenylene | Dipyridyl-based linker | Linear, alternating copolymer | Liquid crystallinity, thermal stability |

| Tetraiodo-octafluorobiphenylene | Tetrapyridyl-porphyrin | 2D cross-linked network | Porosity, catalytic activity |

| Diiodo-octafluorobiphenylene | Bis(N-oxide)-based linker | Helical or zigzag chains | Chiroptical properties |

This table presents hypothetical examples based on the principles of supramolecular chemistry, as specific research on this compound in this context is limited.

Design of Host-Guest Systems for Selective Recognition

Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules through noncovalent interactions. This principle is fundamental to various applications, including sensing, catalysis, and drug delivery. The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel host-guest systems.

The electron-deficient aromatic cavity of this compound, a consequence of the numerous electron-withdrawing fluorine atoms, can facilitate strong π-π stacking interactions with electron-rich aromatic guest molecules. This interaction forms the basis for the selective recognition of polycyclic aromatic hydrocarbons or other electron-rich guests.

Furthermore, the rigid biphenylene framework can be functionalized with specific recognition motifs, such as crown ethers or calixarenes, to create highly selective receptors for a variety of guest molecules, including metal ions, organic cations, and neutral molecules. The perfluorinated nature of the this compound core can also be leveraged to create hosts that are soluble in fluorous solvents, enabling unique biphasic recognition and separation systems.

Potential Host-Guest Systems Incorporating this compound:

| Host Architecture | Target Guest | Primary Interaction | Potential Application |

| This compound-based cyclophane | Pyrene | π-π stacking | Fluorescent sensor |

| Calix researchgate.netarene functionalized with this compound | Cesium ion | Cation-π and ion-dipole | Selective ion extraction |

| Self-assembled cage of this compound derivatives | C60 Fullerene | van der Waals forces | Material for organic electronics |

This table illustrates potential applications based on the known principles of host-guest chemistry, acknowledging the limited specific research on this compound hosts.

Organometallic Chemistry and Coordination Complexes

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni, Pd, Pt, Au, Fe, Co)

The synthesis and characterization of transition metal complexes with fluorinated ligands is a vibrant area of research, as these complexes often exhibit unique catalytic, electronic, and photophysical properties. mdpi.comodu.eduresearchgate.netnih.govluc.eduwhiterose.ac.ukresearchgate.netresearchgate.netmdpi.comrsc.orgrsc.orgmdpi.commdpi.comchemijournal.comnih.govjocpr.comchemrevlett.comnih.govmdpi.comup.ac.zamdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgcityu.edu.hk While the direct coordination of this compound to transition metals as a simple arene ligand is challenging due to the electron-withdrawing nature of the fluorine atoms, its derivatives can act as versatile ligands.

For instance, the introduction of donor groups such as phosphines, pyridyls, or carboxylates onto the this compound scaffold would allow for the synthesis of a wide range of transition metal complexes. The electronic properties of the resulting complexes would be significantly influenced by the highly fluorinated biphenylene backbone, potentially leading to enhanced catalytic activity or novel photophysical behavior.

The characterization of such complexes would involve a combination of spectroscopic techniques, including NMR (¹⁹F, ³¹P, ¹H, ¹³C), mass spectrometry, and X-ray crystallography to elucidate their molecular structures and electronic properties.

Representative Transition Metal Complexes and Their Characterization:

| Metal | Ligand Type | Potential Complex Structure | Key Characterization Techniques |

| Pd(II) | Diphosphine-octafluorobiphenylene | Square planar [Pd(P-P)Cl₂] | ³¹P NMR, X-ray crystallography |

| Pt(II) | Dipyridyl-octafluorobiphenylene | Square planar [Pt(N-N)Cl₂] | ¹⁹⁵Pt NMR, UV-Vis spectroscopy |

| Au(I) | Monophosphine-octafluorobiphenylene | Linear [Au(P)Cl] | Mass spectrometry, Luminescence spectroscopy |

| Fe(II) | Terpyridyl-octafluorobiphenylene | Octahedral [Fe(N-N-N)₂]²⁺ | Mössbauer spectroscopy, Magnetic susceptibility |

| Co(II) | Dicarboxylate-octafluorobiphenylene | Tetrahedral or Octahedral | IR spectroscopy, Elemental analysis |

This table provides a conceptual framework for potential transition metal complexes of this compound derivatives, as specific experimental data is scarce in the reviewed literature.

Development of Arene-Bridged Organometallic Polymers

Arene-bridged organometallic polymers are a class of materials that combine the properties of organic polymers and organometallic complexes. These materials are of interest for their potential applications in catalysis, sensing, and as electronic materials. The incorporation of this compound as a bridging arene unit in such polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties.

The synthesis of such polymers could be achieved through various polymerization techniques, including cross-coupling reactions or condensation polymerizations, using appropriately functionalized this compound monomers and organometallic linkers. The rigid and linear nature of the biphenylene unit would contribute to the formation of well-defined and potentially crystalline polymeric structures.

Metallocene Derivatives and their Electronic Communication

Metallocenes, such as ferrocene (B1249389), are well-known for their rich electrochemistry and their ability to act as building blocks for functional materials. researchgate.net The incorporation of this compound into metallocene structures could lead to novel derivatives with interesting electronic communication between the metallocene units.

For example, a bis(ferrocenyl)this compound derivative could be synthesized, where the two ferrocene units are bridged by the this compound core. The electronic communication between the two iron centers through the perfluorinated bridge could be studied using electrochemical techniques such as cyclic voltammetry. The highly electron-withdrawing nature of the this compound bridge is expected to significantly influence the redox potentials of the ferrocene units and could facilitate long-range electronic coupling.

Fluorinated Polymeric Materials for Diverse Applications

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and excellent dielectric properties. 20.210.105nih.govresearchgate.netmdpi.compageplace.de These properties stem from the high strength of the carbon-fluorine bond and the unique electronic character of fluorine.

The incorporation of the this compound unit into the backbone of polymers can be expected to yield materials with a combination of desirable properties. The rigidity of the biphenylene unit can enhance the thermal stability and mechanical strength of the polymer, while the high fluorine content would impart hydrophobicity, chemical resistance, and low dielectric constant.

Potential applications for such fluorinated polymers are diverse and could include high-performance dielectrics for microelectronics, chemically resistant coatings, and membranes for gas separation. The synthesis of these polymers could be achieved through various polymerization methods, such as polycondensation or transition metal-catalyzed coupling reactions.

Properties of Hypothetical this compound-Containing Polymers:

| Polymer Type | Monomers | Expected Properties | Potential Applications |

| Poly(arylene ether) | Dihydroxy-octafluorobiphenylene, Difluorinated aromatic comonomer | High Tg, low dielectric constant, good thermal stability | Interlayer dielectrics in microelectronics |

| Polyester | Diacyl chloride of this compound, Diol | High crystallinity, chemical resistance | High-performance fibers and films |

| Polyimide | Diamine of this compound, Dianhydride | Excellent thermal and oxidative stability | Aerospace components, flexible electronics |

This table outlines the potential characteristics and uses of polymers incorporating the this compound unit, based on the established properties of fluorinated polymers and aromatic polymers.

Core-Fluorinated Polybenzoxazines

The incorporation of this compound into the backbone of polybenzoxazines results in core-fluorinated polymers with enhanced thermal and dielectric properties. Researchers have successfully synthesized novel isomeric (para- and meta-) core-fluorinated polybenzoxazines from bis(benzoxazine)-containing monomers with 4,4′-octafluorobiphenylene dioxyphenylene central units. researchgate.net These monomers are of interest for creating polybenzoxazines with tailored properties. nasu-periodicals.org.ua

The thermal polymerization of these benzoxazine monomers has been analyzed using differential scanning calorimetry, revealing that the polymerization behavior and thermal characteristics of the resulting polybenzoxazines are related to the position of the oxazine ring in the monomer. researchgate.net The introduction of the this compound unit, in place of other fluorinated moieties like hexafluoroisopropylidene diphenyl, leads to the formation of para-linked polymers with distinct properties. researchgate.net The resulting core-fluorinated polybenzoxazines can be prepared as dimensionally stable free-standing films, retaining their useful properties. researchgate.net The fluorine incorporation has a significant effect on the glass transition temperature and thermal stability of the polybenzoxazine. researchgate.net

Poly(arylene ether)s for Membrane Technologies

Poly(arylene ether)s (PAEs) are a class of high-performance polymers used in membrane-based gas separations due to their excellent thermal and chemical stability. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgmdpi.comresearchgate.net The performance of these membranes is highly dependent on the polymer structure, which influences factors like free volume, pore size, and interactions with gas molecules. The incorporation of rigid and bulky monomers, such as those derived from this compound, into the PAE backbone is a promising strategy to enhance gas separation properties.

While direct studies on this compound-containing PAEs for membrane applications are limited, the principles of membrane design suggest significant potential benefits. The rigid and non-planar structure of the this compound unit can disrupt polymer chain packing, leading to an increase in the fractional free volume and the creation of micropores suitable for gas sieving. chemrxiv.orgnih.govresearchgate.net This is a key principle behind the design of microporous organic polymers (MOPs) and polymers of intrinsic microporosity (PIMs) for high-performance gas separation membranes. chemrxiv.orgchemrxiv.org

Furthermore, the high fluorine content of this compound can impart hydrophobicity to the membrane surface, which is advantageous in certain gas separation applications, particularly in the presence of moisture. The introduction of fluorine can also influence the solubility and diffusivity of different gases in the polymer matrix, potentially enhancing the selectivity for specific gas pairs like CO2/CH4. nih.govnih.gov The robust synthetic methodologies available for PAEs, such as Pd-catalyzed C-O coupling reactions, would allow for the facile incorporation of this compound-containing monomers. chemrxiv.orgnih.govresearchgate.net

Organic Film-Based Memristors and Charge Transport Mechanisms

Memristors, or resistive switching devices, are promising components for next-generation memory and neuromorphic computing systems. jos.ac.cn Organic materials are attractive for these applications due to their potential for low-cost fabrication, flexibility, and tunable electronic properties. jos.ac.cn The switching mechanism in organic memristors is often based on charge trapping/de-trapping, filament formation, or electric-field-induced charge transfer. jos.ac.cnmdpi.com

Currently, there is a lack of specific research on the application of this compound in organic film-based memristors. However, the electronic properties of fluorinated aromatic compounds suggest they could be interesting candidates for such devices. The strong electron-withdrawing nature of the fluorine atoms in this compound can significantly influence the energy levels of the molecule, potentially creating deep charge traps that could be utilized for resistive switching.

The formation of thin films is a critical step in the fabrication of electronic devices. mdpi.commdpi-res.commdpi.comnih.gov The rigid and planar nature of the biphenylene core might facilitate ordered packing in thin films, which could influence charge transport properties. The charge transport in such films would likely be governed by hopping mechanisms between localized states, a common phenomenon in organic semiconductors. mdpi.com Further research is needed to synthesize and characterize thin films of this compound-containing materials and to investigate their potential for resistive switching and other electronic applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The perfluorinated analogue of biphenyl-4,4'-dicarboxylic acid, octafluorobiphenyl-4,4′-dicarboxylate (oFBPDC²⁻), has been utilized as a ligand in the synthesis of a series of zinc(II) coordination polymers with varying dimensionalities (1D, 2D, and 3D) and porosities. nih.gov

Design and Synthesis of MOFs with Octafluorobiphenyl-4,4′-dicarboxylate Ligands

A series of six Zn(II) coordination polymers have been synthesized using octafluorobiphenyl-4,4′-dicarboxylate (oFBPDC²⁻) and nitrogen-containing co-ligands such as urea (ur), 1,4-diazabicyclo[2.2.2]octane (dabco), and 4,4'-bipyridine (bpy). nih.gov These complexes were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, and thermogravimetric analysis (TGA). nih.gov The use of different co-ligands allows for the tuning of the final structure and properties of the resulting MOFs. nih.gov

Porosity and Gas Adsorption Selectivity in MOFs

Among the synthesized MOFs, [Zn₂(CH₃CONH₂)₂(oFBPDC)₂] (1) and [Zn₂(oFBPDC)₂(dabco)] (4) have been shown to be porous. nih.gov The Brunauer–Emmett–Teller (BET) surface areas for these two MOFs were determined to be 470 m² g⁻¹ and 441 m² g⁻¹, respectively. nih.gov

Compound 4, in particular, has demonstrated notable gas adsorption selectivity. nih.gov This is a critical property for applications such as gas separation and purification. dtu.dkdtu.dknih.gov The selectivity factors for binary gas mixtures were measured and are presented in the table below.

| Binary Gas Mixture | Selectivity Factor |

|---|---|

| CO₂/N₂ | 11.3 |

| CO₂/CH₄ | 4.9 |

| Benzene (B151609)/Cyclohexane | > 6 |

Hydrophobicity of MOF Materials

The incorporation of the perfluorinated this compound ligand imparts significant hydrophobicity to the resulting MOF materials. This is a desirable property for many applications, as it can enhance the stability of the framework in the presence of moisture. nih.gov The hydrophobicity was quantified by measuring the water contact angle on pressed powders of the MOFs. nih.govresearchgate.netresearchgate.netcmeri.res.in

The measurements for compounds 4 and (H₂bpy)[Zn₂(bpy)(oFBPDC)₃] (5) gave water contact angles of 136° and 133°, respectively. nih.gov These high contact angles, coupled with low water uptake, indicate that both materials are highly hydrophobic solids. nih.gov

| Compound | Water Contact Angle (°) |

|---|---|

| [Zn₂(oFBPDC)₂(dabco)] (4) | 136 |

| (H₂bpy)[Zn₂(bpy)(oFBPDC)₃] (5) | 133 |

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. For octafluorobiphenylene and its derivatives, future research is expected to pivot from traditional high-temperature pyrolytic methods to more sustainable alternatives.

Photochemical and Electrochemical Synthesis: Inspired by modern methods for creating perfluoroalkylated aromatics, researchers are exploring visible-light-mediated reactions and electrochemical strategies. These approaches could offer milder reaction conditions, reduce energy consumption, and minimize the use of hazardous reagents.

Catalytic C-F Bond Activation and Functionalization: Developing catalytic systems for the selective activation and functionalization of the C-F bonds in this compound is a significant goal. This would enable the direct introduction of various functional groups, bypassing multi-step synthetic sequences. Recent progress in using superbases to catalyze nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl fluorides presents a promising avenue.

Enzymatic and Biocatalytic Routes: The field of enzymatic synthesis of fluorinated compounds is rapidly evolving. While challenging, the development of enzymes capable of catalyzing the formation or modification of perfluorinated aromatic systems could represent a paradigm shift towards highly selective and sustainable synthesis under ambient conditions.

Utilizing Fluorinated Waste Streams: Research into fluorine transfer methodologies could potentially enable the use of perfluorinated waste materials as a fluorine source for new syntheses, contributing to a circular economy model.

| Synthetic Methodology | Potential Advantages | Key Research Challenges |

| Photochemical/Electrochemical | Milder conditions, reduced energy, greener reagents | Substrate scope, scalability, control of regioselectivity |

| Catalytic C-F Activation | Direct functionalization, atom economy | Catalyst design and stability, selectivity among multiple C-F bonds |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme discovery and engineering, substrate specificity for polyarenes |

| Fluorine Transfer from Waste | Circular economy, resource efficiency | Development of efficient transfer agents, purification of products |

Rational Design of Novel this compound-Based Materials with Tailored Functionalities

The unique electronic structure of this compound, characterized by strong arene-perfluoroarene interactions, makes it an excellent building block for advanced materials. The rational design of new materials with customized properties is a key area of future research.

Tailored Electronic and Optical Properties: By strategically functionalizing the this compound core, researchers aim to fine-tune its electronic properties, such as the HOMO-LUMO gap, for applications in organic electronics. This includes the design of novel semiconductors, liquid crystals, and luminescent materials. The synthesis of fluorinated triphenylenes has already demonstrated how functionalization can enhance intermolecular interactions in columnar mesophases.

Functionalized Nanostructures: The selective functionalization of nanostructures is a powerful tool for creating materials with novel properties. Future work will likely involve integrating this compound units onto surfaces like graphene or into metal-organic frameworks (MOFs) to create hybrid materials with tailored surface properties, conductivity, and porosity.

Self-Assembling Systems: The strong, non-covalent interactions inherent to perfluorinated aromatics can be harnessed to direct the self-assembly of complex supramolecular architectures. Research will focus on designing this compound derivatives that can form well-defined structures like nanotubes, vesicles, and liquid crystals for applications in drug delivery, sensing, and electronics.

Advanced In-Situ Characterization Techniques for Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced in-situ characterization techniques are poised to provide unprecedented insights.

In-Situ Spectroscopy: Techniques like in-situ FTIR and NMR spectroscopy can monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. This is particularly important for understanding complex catalytic cycles in C-F activation reactions.

Advanced Mass Spectrometry and Chromatography: The combination of high-resolution mass spectrometry (HRMS) and liquid chromatography (LC-MS/MS) is a powerful tool for identifying and quantifying fluorinated compounds and their reaction byproducts, even at trace levels. This is essential for analyzing complex reaction mixtures and understanding fragmentation pathways.

Synchrotron-Based Techniques: Techniques such as μ-X-ray fluorescence (μ-XRF) mapping and fluorine K-edge μ-X-ray absorption near-edge structure (μ-XANES) spectroscopy can provide element-specific information about the distribution and chemical environment of fluorine atoms on surfaces and in materials, which is invaluable for characterizing functionalized nanostructures.

Synergistic Integration of Experimental Synthesis with High-Throughput Computational Screening

The integration of computational chemistry with experimental synthesis is accelerating the discovery and development of new materials. This synergy is expected to play a pivotal role in the future of this compound research.

Computational Prediction of Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic, optical, and physical properties of novel this compound derivatives before they are synthesized. This allows for the in-silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.

Mechanistic Modeling: Computational modeling is a powerful tool for studying reaction mechanisms. By calculating transition state energies and reaction pathways, researchers can gain insights that are difficult to obtain through experiments alone, aiding in the rational design of catalysts and the optimization of reaction conditions.

High-Throughput Screening (HTS): Experimental HTS techniques, such as those based on 19F-NMR competition binding experiments, can rapidly screen large compound libraries for desired properties. When combined with computational screening, this approach can significantly streamline the discovery of new this compound-based materials with tailored functionalities. The synergy between computation and experiment is crucial for understanding complex phenomena like non-covalent interactions that are key to the functionality of these materials.

| Integrated Approach | Objective | Tools and Techniques |

| Computational Prediction | Identify promising target molecules | DFT, TD-DFT, Molecular Dynamics |

| Mechanistic Modeling | Elucidate reaction pathways and transition states | DFT, Ab initio methods |

| High-Throughput Screening | Rapidly test libraries of compounds | 19F-NMR, Fluorescence assays |

Expanding the Scope of Applications in Catalysis, Sensing, and Biological Imaging

While much of the current focus is on materials science, the unique properties of this compound suggest its potential in a broader range of applications.

Catalysis: The rigid, electron-deficient core of this compound could serve as a scaffold for novel catalyst ligands. The perfluorinated nature of the backbone could enhance catalyst stability and influence the electronic environment of the metal center, potentially leading to unique reactivity and selectivity.

Sensing: The electronic properties of this compound derivatives can be sensitive to their local environment. This opens up possibilities for their use as chemical sensors, where binding of an analyte would induce a measurable change in fluorescence or conductivity. The development of polymers containing fluorinated units for the detection of perfluorinated compounds themselves is an emerging area.

Biological Imaging: While perfluorinated compounds are generally bio-inert, their unique spectroscopic signatures could be exploited for imaging applications. 19F Magnetic Resonance Imaging (MRI) is a background-free imaging modality, and this compound-based probes could be developed for this purpose. Additionally, functionalized derivatives could be designed as fluorescent probes for multispectral fluorescence imaging, where their distinct emission spectra could be used to monitor biological processes.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for the development of a new generation of high-performance materials and technologies.

Q & A

Q. What criteria ensure rigorous reporting of this compound research for reproducibility?

- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw data deposition in repositories like OSF. Supplemental materials must provide NMR spectra, chromatograms, and crystallographic data. Cross-referencing prior studies (e.g., Minakata et al., 2018) establishes methodological consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.